Carbenoxolone-d4
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Overview
Description
Carbenoxolone-d4 is a deuterium-labeled derivative of carbenoxolone, a semi-synthetic compound derived from glycyrrhetinic acid, which is found in the root of the licorice plant. Carbenoxolone is known for its anti-inflammatory properties and has been widely used in the treatment of digestive disorders such as dyspepsia and peptic ulcers . This compound retains these properties and is used primarily in scientific research to study various biological processes and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbenoxolone-d4 is synthesized by incorporating deuterium into the carbenoxolone molecule. The synthesis typically involves the following steps:
Starting Material: Glycyrrhetinic acid is used as the starting material.
Deuteration: The hydrogen atoms in specific positions of the glycyrrhetinic acid molecule are replaced with deuterium atoms through a series of chemical reactions.
Final Product: The deuterated glycyrrhetinic acid is then converted into this compound through esterification and other chemical modifications.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of glycyrrhetinic acid are subjected to deuteration using deuterium gas or deuterated reagents.
Purification: The deuterated intermediate is purified using techniques such as chromatography.
Conversion to this compound: The purified intermediate is then chemically modified to produce this compound.
Chemical Reactions Analysis
Types of Reactions: Carbenoxolone-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carbenoxolone-quinone derivatives.
Reduction: Reduction reactions can convert this compound back to its parent glycyrrhetinic acid derivative.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products: The major products formed from these reactions include carbenoxolone-quinone derivatives, reduced glycyrrhetinic acid derivatives, and substituted this compound compounds .
Scientific Research Applications
Carbenoxolone-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Industry: Utilized in the development of anti-inflammatory drugs and treatments for digestive disorders.
Mechanism of Action
Carbenoxolone-d4 exerts its effects through several mechanisms:
Gap Junction Inhibition: this compound blocks gap junctions by inhibiting connexin proteins, which are essential for cell-to-cell communication.
Pannexin Channel Inhibition: It also inhibits pannexin1 channels, which play a role in ATP release and immune responses.
Enzyme Inhibition: this compound inhibits 11β-hydroxysteroid dehydrogenase, preventing the conversion of inactive cortisone to active cortisol.
Comparison with Similar Compounds
Carbenoxolone-d4 is unique compared to other similar compounds due to its deuterium labeling, which enhances its stability and allows for precise tracking in research studies. Similar compounds include:
Carbenoxolone: The non-deuterated parent compound with similar anti-inflammatory properties.
Glycyrrhetinic Acid: The natural precursor found in licorice root.
Deuterated Glycyrrhetinic Acid Derivatives: Other deuterium-labeled derivatives used for similar research purposes.
This compound stands out due to its enhanced stability and utility in tracing and studying complex biological processes.
Properties
Molecular Formula |
C34H50O7 |
---|---|
Molecular Weight |
574.8 g/mol |
IUPAC Name |
(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-(3-carboxy-2,2,3,3-tetradeuteriopropanoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C34H50O7/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40)/t21-,23-,24-,27+,30+,31-,32-,33+,34+/m0/s1/i8D2,9D2 |
InChI Key |
OBZHEBDUNPOCJG-ULFJTBQVSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)O)C)C)C)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Origin of Product |
United States |
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